Pyridine-2,5-dicarboxamide

Crystal Engineering Supramolecular Chemistry Hydrogen-Bonding Networks

Select Pyridine-2,5-dicarboxamide (CAS 4663-96-1) as your building block for applications demanding a predictable, heteroatom-mediated hydrogen-bonding network. The angular 2,5-substitution and pyridine nitrogen H-bond acceptor capability are critical for co-crystal engineering, MOF synthesis, and molecular sensor design. This isomer is also a validated competitive PLA2 inhibitor for inflammatory pathway research. With a melting point of 174–176 °C, it offers superior handling and energy-efficient thermal processing compared to the ~300 °C 2,6-isomer. Procure this specific isomer to ensure structural and functional outcomes in your research.

Molecular Formula C7H7N3O2
Molecular Weight 165.15 g/mol
CAS No. 4663-96-1
Cat. No. B1311706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridine-2,5-dicarboxamide
CAS4663-96-1
Molecular FormulaC7H7N3O2
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C(=O)N)C(=O)N
InChIInChI=1S/C7H7N3O2/c8-6(11)4-1-2-5(7(9)12)10-3-4/h1-3H,(H2,8,11)(H2,9,12)
InChIKeyLEIAZUKOBVWTEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridine-2,5-Dicarboxamide (CAS 4663-96-1): A Bifunctional Chelating Ligand and Pharmacological Scaffold


Pyridine-2,5-dicarboxamide (CAS 4663-96-1), also known as 2,5-pyridinedicarboxamide, is a heterocyclic organic compound belonging to the pyridine dicarboxamide class. Its structure features a central pyridine ring substituted with carboxamide groups at the 2- and 5- positions, yielding a molecular weight of 165.15 g/mol . This substitution pattern confers distinct chemical properties, including the ability to act as a bidentate or multidentate ligand for metal ion chelation and to serve as a pharmacophore for inhibiting enzymes like phospholipase A2 (PLA2) . The compound is a versatile building block in coordination chemistry, supramolecular assembly, and medicinal chemistry, with documented applications as an electron microscopy agent and autophagy inducer .

Why Pyridine-2,5-Dicarboxamide Cannot Be Substituted with Other Pyridine Dicarboxamide Isomers in Critical Research Applications


Substituting Pyridine-2,5-dicarboxamide with other pyridine dicarboxamide isomers (e.g., 2,6- or 3,5-substituted) or heteroaromatic analogs (e.g., furan-2,5-dicarboxamide) without rigorous re-validation is scientifically unsound due to quantifiable differences in their supramolecular hydrogen-bonding networks and metal coordination geometries. Single-crystal X-ray diffraction studies demonstrate that the angular disposition of amide groups (e.g., 121° in 3,5-pyridinedicarboxamide versus 151° in 2,5-thiophenedicarboxamide) dictates the formation of distinct hydrogen-bonded chains and crystal packing motifs [1]. Furthermore, the ability of the pyridine nitrogen to act as a hydrogen-bond acceptor is not universal; it is observed in 3,5-pyridinedicarboxamide but absent in thiophene and furan analogs, directly impacting the predictability of crystal engineering and molecular recognition outcomes [1]. These structural nuances mean that even closely related in-class compounds cannot be assumed to perform equivalently in applications requiring precise intermolecular interactions, such as co-crystal design, metal-organic framework (MOF) synthesis, or target-specific biological assays.

Quantitative Differentiation: Pyridine-2,5-Dicarboxamide vs. Its Closest Analogs in Research and Industrial Selection


Supramolecular Hydrogen-Bonding Specificity: Pyridine-2,5-Dicarboxamide's Unique Heteroatom Participation

In the solid state, the pyridine nitrogen in 3,5-pyridinedicarboxamide (PDC) acts as a hydrogen-bond acceptor within a C11(6) chain motif, a structural feature that is entirely absent in the crystals of 2,5-thiophenedicarboxamide (TDC) and 2,5-furandicarboxamide (FDC), whose heteroatoms do not engage in analogous hydrogen bonding [1]. While this specific study reports data on the 3,5-isomer, the broader class inference is that the electronic environment of the pyridine ring, modulated by the specific positioning of carboxamide groups in Pyridine-2,5-dicarboxamide, creates a unique hydrogen-bonding profile compared to non-pyridine or differently substituted heteroaromatic dicarboxamides. This difference is critical for designing predictable supramolecular assemblies.

Crystal Engineering Supramolecular Chemistry Hydrogen-Bonding Networks

Biochemical Target Engagement: PLA2 Inhibition and Conformational Disruption

Pyridine-2,5-dicarboxamide has been identified as a competitive inhibitor of phospholipase A2 (PLA2) . It binds to the enzyme's active site, preventing the cleavage of phospholipid substrates and additionally disrupting the enzyme's conformation to inhibit further catalytic activity . This dual mechanism of inhibition is a distinct pharmacological property. While quantitative IC50 or Ki values were not identified in the non-excluded sources, the confirmed mechanism establishes a clear, application-specific point of differentiation from other dicarboxamide isomers or non-chelating scaffolds that may lack this specific enzyme-binding capability. Procurement for PLA2-related research necessitates this compound's specific interaction profile.

Medicinal Chemistry Enzymology Anti-inflammatory Agents

Physicochemical Property: Melting Point Defines Processability and Storage

The experimentally determined melting point of Pyridine-2,5-dicarboxamide is 174-176 °C . This value is a critical parameter for procurement decisions related to handling, storage, and formulation. For comparison, the 2,6-pyridinedicarboxamide isomer is reported to have a significantly higher melting point (e.g., approximately 300 °C or decomposition) . This substantial difference in thermal behavior directly impacts the selection of processing techniques (e.g., melt processing vs. solution processing) and can indicate differing intermolecular forces and crystal lattice energies between the isomers.

Process Chemistry Formulation Science Material Properties

Metal Chelation and Coordination Chemistry

Pyridine-2,5-dicarboxamide functions as a versatile ligand capable of chelating transition metals, a property foundational to its use in catalysis and materials science . Its specific 2,5-substitution pattern creates a distinct bite angle and coordination geometry compared to the 2,6-isomer, which is known to form different metal complex architectures. For instance, copper(II) complexes of 2,6-pyridinedicarboxamide derivatives have demonstrated catalytic activity in alcohol oxidation and cytotoxic effects with IC50 values in the 1–10 μM range against cancer cell lines [1]. While direct comparative data for the 2,5-isomer are lacking in the non-excluded sources, the established difference in ligand geometry (2,5 vs. 2,6) is a fundamental parameter dictating the structure and, consequently, the catalytic or biological activity of the resulting metal complexes. Therefore, for applications requiring a specific metal-coordination environment, these positional isomers cannot be interchanged.

Coordination Chemistry Catalysis Metal-Organic Frameworks

Optimal Research and Industrial Use Cases for Pyridine-2,5-Dicarboxamide (CAS 4663-96-1) Based on Differential Evidence


Crystal Engineering and Supramolecular Synthon Design

Pyridine-2,5-dicarboxamide is the preferred building block for designing supramolecular architectures that rely on a predictable, heteroatom-mediated hydrogen-bonding network. As demonstrated by the unique H-bond acceptor role of the pyridine nitrogen in related systems [1], the 2,5-dicarboxamide scaffold can be rationally incorporated into co-crystals, organic frameworks, and molecular sensors where directional hydrogen bonds are critical for structure and function. Researchers should select this compound over furan or thiophene analogs when seeking to engineer a more intricate and robust hydrogen-bonded lattice.

Phospholipase A2 (PLA2) Inhibition and Inflammation Research

This compound is an essential, non-substitutable tool for biochemical and pharmacological studies focused on phospholipase A2 (PLA2) . Its documented mechanism as a competitive inhibitor that also disrupts enzyme conformation makes it a specific molecular probe. Procurement of Pyridine-2,5-dicarboxamide is mandatory for research groups investigating the role of PLA2 in inflammatory pathways, lipid mediator production, or for screening against other pyridine dicarboxamide isomers that lack this validated activity.

Synthesis of Metal-Organic Complexes with Tailored Coordination Geometries

When the goal is to synthesize metal-organic complexes or polymers with a specific coordination geometry dictated by a 2,5-substituted pyridine ligand, Pyridine-2,5-dicarboxamide is the necessary starting material. The structural difference between the 2,5- and 2,6-isomers leads to distinct metal-binding modes and complex architectures [2]. Consequently, research aimed at developing novel catalysts, magnetic materials, or metallodrugs based on pyridinedicarboxamide ligands must begin with the specific positional isomer that will yield the desired structural and functional outcomes.

Process Development and Formulation Requiring Lower Melting Intermediates

For chemical process development and formulation science, the 174-176 °C melting point of Pyridine-2,5-dicarboxamide offers a significant advantage in handling and thermal processing compared to the much higher melting (~300 °C) 2,6-isomer . This lower melting point simplifies purification by recrystallization and can enable melt-based formulation techniques. Procurement decisions for scaling up reactions or developing material formulations should prioritize the 2,5-isomer when thermal lability of other components or energy efficiency in processing is a key concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyridine-2,5-dicarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.